Cortisone

Catalog No.
S524235
CAS No.
53-06-5
M.F
C21H28O5
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cortisone

CAS Number

53-06-5

Product Name

Cortisone

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1

InChI Key

MFYSYFVPBJMHGN-ZPOLXVRWSA-N

SMILES

Array

solubility

0.28 mg/mL at 25 °C

Synonyms

17-Hydroxy-3,11,20-trioxopregn-4-en-21-yl acetate, Adreson, Cortisone, cortisone acetate, Cortone acetate

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C

The exact mass of the compound Cortisone is 360.1937 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.77e-04 m0.28 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9703. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Inflammatory Agents. It belongs to the ontological category of primary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]. However, this does not mean our product can be used or applied in the same or a similar way.

Cortisone (CAS 53-06-5) is a naturally occurring 21-carbon steroid hormone and the inactive prodrug precursor to hydrocortisone (cortisol). In industrial and laboratory procurement, Cortisone free base is primarily sourced as a highly specific biochemical substrate, an analytical reference standard, and an active pharmaceutical ingredient (API) precursor [1]. Unlike its active metabolite, Cortisone requires enzymatic reduction by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) to exhibit glucocorticoid receptor activity. While it shares the poor aqueous solubility typical of corticosteroids, Cortisone demonstrates distinct physicochemical behaviors—such as unique solubility profiles in supercritical fluids and specific organic glycols—that dictate its selection over its esterified derivatives (e.g., Cortisone Acetate) or its active counterpart in advanced formulation and assay development [1].

Substituting Cortisone with its active metabolite (Hydrocortisone) or its common ester (Cortisone Acetate) fundamentally compromises both biochemical assays and formulation thermodynamics. In pharmacological screening, using Hydrocortisone bypasses the 11β-HSD1 conversion step entirely, rendering target-specific inhibitor assays non-functional[1]. In formulation contexts, replacing Cortisone free base with Cortisone Acetate drastically alters solvent compatibility; for instance, the acetate ester is virtually insoluble in propylene glycol, a common vehicle, whereas the free base maintains high solubility[2]. Furthermore, in green processing, Cortisone exhibits significantly different phase behavior in supercritical carbon dioxide compared to Hydrocortisone, meaning extraction and micronization parameters cannot be generically translated between the two [3].

Superior Processability in Supercritical Fluid Extraction

For advanced micronization and green extraction processes, Cortisone demonstrates significantly higher solubility in cosolvent-modified supercritical fluids than its active counterpart. In mixtures of supercritical CO2 modified with 2-4 mol % ethanol (at 318.15–373.15 K and 13–27 MPa), the mole fraction solubility of Cortisone is, on average, 3.5 times higher than that of Hydrocortisone [1]. This thermodynamic advantage allows for lower solvent volumes and higher yields during supercritical antisolvent (SAS) precipitation.

Evidence DimensionSolubility in ethanol-modified supercritical CO2
Target Compound DataCortisone (Average 3.5x higher mole fraction solubility)
Comparator Or BaselineHydrocortisone (Baseline solubility)
Quantified Difference3.5-fold increase in solubility
ConditionsSupercritical CO2 with 2-4 mol % ethanol at 13–27 MPa and 318.15–373.15 K

Enables more efficient and cost-effective supercritical fluid processing and nanoparticle engineering compared to hydrocortisone.

Enhanced Solubility in Propylene Glycol for Liquid Formulations

When formulating non-aqueous liquid vehicles or topical solutions, the choice between Cortisone free base and Cortisone Acetate is critical. Cortisone free base achieves a solubility of approximately 2.0% (20 mg/mL) in propylene glycol [1]. In stark contrast, Cortisone Acetate is barely soluble in the same solvent, reaching only about 0.1% (1 mg/mL) [1]. This 20-fold difference dictates the necessity of the free base for specific glycol-based delivery systems.

Evidence DimensionSolubility in propylene glycol
Target Compound DataCortisone free base (~2.0% or 20 mg/mL)
Comparator Or BaselineCortisone Acetate (~0.1% or 1 mg/mL)
Quantified Difference20-fold higher solubility
ConditionsPropylene glycol at standard formulation temperatures

Prevents precipitation in glycol-based formulations, making the free base the mandatory choice over the acetate ester for these specific vehicles.

Obligate Substrate Specificity for 11β-HSD1 Assays

Cortisone is biologically inactive at the glucocorticoid receptor until reduced to cortisol by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). In standardized in vitro assays evaluating 11β-HSD1 inhibitors, 200 nM of radiolabeled Cortisone is utilized as the obligate substrate to measure conversion rates [1]. Hydrocortisone cannot be used as a substitute in this context, as it is the end-product; utilizing it would bypass the enzymatic step entirely and yield false assay mechanics.

Evidence Dimension11β-HSD1 enzymatic substrate viability
Target Compound DataCortisone (Functions as the obligate reducible substrate)
Comparator Or BaselineHydrocortisone (End-product; bypasses the enzyme)
Quantified DifferenceAbsolute requirement vs. complete assay failure
ConditionsIntact cell assays and in vitro biochemical screening (e.g., 200 nM substrate concentration)

Cortisone is the non-substitutable reference material required for screening drugs targeting metabolic syndrome via 11β-HSD1 inhibition.

Drug-Prodrug Solid Solution Formation for Dissolution Enhancement

Cortisone can be co-crystallized with Hydrocortisone to form a unique drug-prodrug solid solution that violates traditional Etter's rules for hydrogen bonding. This engineered solid phase nearly doubles the dissolution rate compared to pure Hydrocortisone alone [1]. For materials scientists, procuring Cortisone to act as a structural disruptor in Hydrocortisone crystal lattices offers a novel pathway to overcome the poor aqueous solubility of the active API.

Evidence DimensionAqueous dissolution rate
Target Compound DataCortisone-Hydrocortisone solid solution (Nearly 2x dissolution rate)
Comparator Or BaselinePure Hydrocortisone (Baseline dissolution rate)
Quantified Difference~100% increase in dissolution velocity
ConditionsSolid solution prepared via supercritical CO2 assisted spray drying or solvent evaporation

Provides formulation scientists with a crystal engineering technique to drastically improve the bioavailability of corticosteroid therapeutics.

High-Throughput Screening of 11β-HSD1 Inhibitors

Because Cortisone strictly requires enzymatic conversion to become active, it is the mandatory substrate for in vitro and cell-based assays evaluating 11β-HSD1 inhibitors. Procuring high-purity Cortisone ensures accurate baseline measurements of cortisone-to-cortisol conversion rates in metabolic syndrome and anti-obesity drug development[1].

Glycol-Based Liquid and Topical Formulations

Due to its 20-fold higher solubility in propylene glycol compared to Cortisone Acetate, Cortisone free base is the preferred starting material for non-aqueous liquid vehicles and specific topical formulations where ester precipitation would compromise shelf-life and dosing accuracy [2].

Supercritical Fluid Micronization and Nanoparticle Engineering

Cortisone's superior solubility in ethanol-modified supercritical CO2 (3.5x higher than hydrocortisone) makes it an ideal candidate for supercritical antisolvent (SAS) processing. It is highly suited for engineering ultra-fine particles or drug-prodrug solid solutions with enhanced dissolution profiles [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

360.19367399 Da

Monoisotopic Mass

360.19367399 Da

Heavy Atom Count

26

LogP

1.47 (LogP)
1.47

Appearance

Solid powder

Melting Point

222 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V27W9254FZ

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 3 notifications to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Corticosteroids, Systemic; Glucocorticoids; Anti-Inflammatory Agents

Pharmacology

Therapeutic Cortisone is a corticosteroid with potent glucocorticoid activity. Therapeutic cortisone is the inactive precursor molecule of the active hormone cortisol, which is the hydroxylation product of cortisone by 11-beta-steroid dehydrogenase. Cortisol increases blood pressure and blood sugar levels, and suppresses the immune system, therefore cortisone is used to treat allergies or inflammation.

MeSH Pharmacological Classification

Anti-Inflammatory Agents

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H02 - Corticosteroids for systemic use
H02A - Corticosteroids for systemic use, plain
H02AB - Glucocorticoids
H02AB10 - Cortisone
S - Sensory organs
S01 - Ophthalmologicals
S01B - Antiinflammatory agents
S01BA - Corticosteroids, plain
S01BA03 - Cortisone

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard

Health Hazard

Other CAS

53-06-5

Wikipedia

Cortisone

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan
Pharmaceuticals -> Steroid hormones

Dates

Last modified: 08-15-2023
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